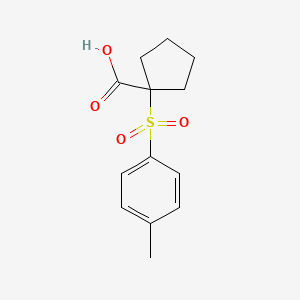
1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related compounds and functional groups that can provide insights into the description of the compound . Cyclopentane derivatives are of significant interest in drug design due to their potential as bio-isosteres for the carboxylic acid functional group . These compounds can mimic the physical and chemical properties of carboxylic acids, which are commonly found in bioactive molecules.
Synthesis Analysis
The synthesis of cyclopentane derivatives, such as those mentioned in the papers, involves strategic chemical reactions that can be related to the synthesis of "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid". For instance, the synthesis of cyclopentane-1,2-dione derivatives as potential surrogates for carboxylic acids involves the evaluation of acidity, tautomerism, and hydrogen bonding geometry . Similarly, the synthesis of cyclopentane-1,3-dione derivatives as carboxylic acid isosteres includes the examination of their physical-chemical properties and the comparison with carboxylic acid or tetrazole residues . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" would likely exhibit characteristics similar to those of the cyclopentane derivatives discussed in the papers. The crystal structure of a related compound, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, shows heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions . This suggests that the compound may also form specific hydrogen-bonding patterns due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The chemical reactions involving cyclopentane derivatives are crucial for understanding the reactivity of "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid". The Biginelli-like reaction described in the synthesis of hexahydro-2Hcyclopenta[d]pyrimidin-2-ones/thiones using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst is an example of the type of reaction that could be relevant. The cross-aldol condensation and subsequent Michael addition are key steps that could be involved in the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are influenced by their structural features. The papers indicate that cyclopentane-1,2-diones and cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids, suggesting strong acidity . These properties, along with tunable lipophilicity and structural versatility, make them valuable in drug design. It can be inferred that "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" would also have similar acidity and could be tailored for specific lipophilicity, which is important for its potential biological activity.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Synthesis of Heterocycles : Research has shown the utility of related sulfonate esters in synthesizing pyridyl-substituted five-membered heterocycles, indicating potential pathways for creating compounds with similar structural frameworks to "1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid" for applications in medicinal chemistry and as p38 MAP kinase inhibitors (Thaher et al., 2008).
Modification of Natural Compounds : Studies on the tosylation of natural compounds, such as betulin, to produce derivatives like betulin 3,28-di-O-tosylate, demonstrate the chemical versatility and potential applications of tosylate derivatives in synthesizing bioactive molecules (Peipiņš et al., 2014).
Synthetic Methodologies : The development of new synthetic methodologies using sulfonate esters, as seen in the multi-gram synthesis of vinylcyclopropyl derivatives, highlights the importance of these compounds in facilitating economical and scalable synthetic routes for complex molecules (Ojo et al., 2014).
Pharmacological and Biological Applications
Drug Design : Cyclopentane-1,3-dione derivatives have been explored as novel isosteres for the carboxylic acid functional group, indicating the potential of cyclopentane derivatives in the design of new drugs, particularly as thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Anticonvulsant Activity : The synthesis and evaluation of amino amides and amino esters based on cyclopentane-1-carboxylic acid derivatives for anticonvulsant activity showcase the therapeutic potential of such structures in developing new treatments for epilepsy (Arustamyan et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-10-4-6-11(7-5-10)18(16,17)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXBJKJVRNXBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

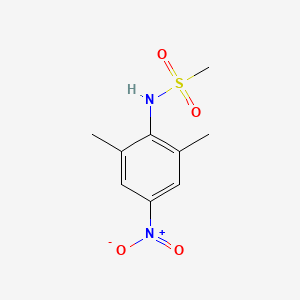
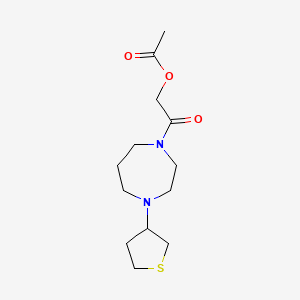
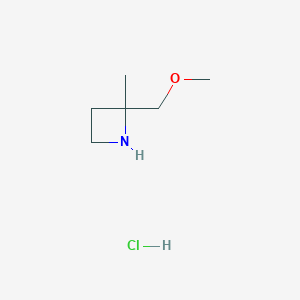
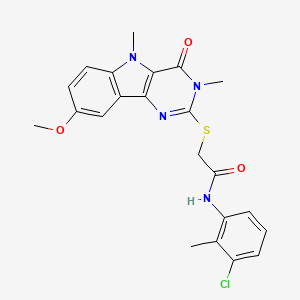

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)
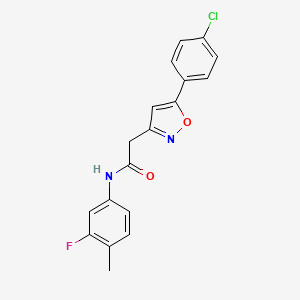
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)

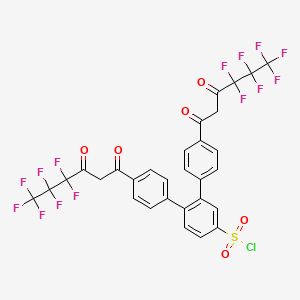
![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)
![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)